molecular formula C18H29NO4 B1675732 Lycofawcine CAS No. 3175-90-4

Lycofawcine

Cat. No.: B1675732
CAS No.: 3175-90-4
M. Wt: 323.4 g/mol
InChI Key: ZHMNKOPAHVBXQW-HCXPVWKYSA-N
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Description

Lycofawcine (C₁₈H₂₇NO₄; molecular weight 321.42) is a naturally occurring alkaloid isolated from Lycopodium annotinum (commonly known as "Dan Sui Shi Song" in traditional Chinese medicine) . First characterized in 1965 through mass spectrometry and structural analysis, its proposed structure (IV) features a tetracyclic framework with hydroxyl and methyl substituents, as inferred from fragmentation patterns in its mass spectrum .

Properties

CAS No.

3175-90-4

Molecular Formula

C18H29NO4

Molecular Weight

323.4 g/mol

IUPAC Name

[(1S,2S,10S,11R,13R,14R,15S)-2,14-dihydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-yl] acetate

InChI

InChI=1S/C18H29NO4/c1-11-10-17-13-5-3-7-19(17)8-4-6-18(17,22)14(16(11)21)9-15(13)23-12(2)20/h11,13-16,21-22H,3-10H2,1-2H3/t11-,13+,14+,15+,16+,17-,18-/m0/s1

InChI Key

ZHMNKOPAHVBXQW-HCXPVWKYSA-N

SMILES

CC1CC23C4CCCN2CCCC3(C(C1O)CC4OC(=O)C)O

Isomeric SMILES

C[C@H]1C[C@@]23[C@@H]4CCCN2CCC[C@@]3([C@H]([C@@H]1O)C[C@H]4OC(=O)C)O

Canonical SMILES

CC1CC23C4CCCN2CCCC3(C(C1O)CC4OC(=O)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lycofawcine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight Core Structure Key Functional Groups Source
This compound C₁₈H₂₇NO₄ 321.42 Tetracyclic Hydroxyl, methyl groups Lycopodium annotinum
Lycopodine C₁₆H₂₅NO₂ 263.37 Tricyclic Ketone, methyl groups Lycopodium spp.
Fawcettine C₁₇H₂₃NO₃ 289.38 Bicyclic Ester, methoxy groups L. fawcettii
Annopodine C₁₉H₂₉NO₅ 351.44 Pentacyclic Hydroxyl, acetyl groups L. annotinum

Key Observations :

Structural Complexity: this compound’s tetracyclic framework distinguishes it from simpler bicyclic (e.g., fawcettine) or tricyclic (e.g., lycopodine) analogs. Annopodine, however, exhibits greater complexity with a pentacyclic system .

Functional Groups : Unlike lycopodine (ketone-rich) or fawcettine (ester-bearing), this compound features hydroxyl and methyl groups, which may influence its solubility and receptor interactions .

Pharmacological and Functional Insights

Limited data exist on the bioactivities of this compound. However, comparative inferences can be drawn from related alkaloids:

  • Fawcettine : Reported to exhibit mild cytotoxic activity against cancer cell lines in preliminary studies .
  • This compound: A 2023 study noted elevated this compound levels in Chinese cohorts practicing intermittent fasting, hinting at metabolic interactions, though mechanistic details remain unclear .

Contrasts in Application :

  • While lycopodine and fawcettine have been preliminarily linked to neurological and anticancer applications, respectively, this compound’s role in metabolic modulation (e.g., gut microbiota interactions) represents a unique functional divergence .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lycofawcine
Reactant of Route 2
Reactant of Route 2
Lycofawcine

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